molecular formula C16H12ClNOS B2642273 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole CAS No. 478048-79-2

3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole

Cat. No.: B2642273
CAS No.: 478048-79-2
M. Wt: 301.79
InChI Key: DCPRBQKGRRCVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole is a synthetic isoxazole derivative of interest in chemical and pharmaceutical research. The compound features a chlorophenyl group and a phenylthiomethyl substituent on the central isoxazole ring, a core structure known for its diverse biological activities . Isoxazole and isoxazoline derivatives are significant heterocyclic compounds in medicinal chemistry, reported to exhibit a broad spectrum of biological properties, including antibacterial, antimicrobial, anti-inflammatory, and anticancer effects, and are also investigated for their agrochemical potential as insecticidal and acaricidal agents . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a standard in analytical studies. The structural identity of the compound can be confirmed using its SMILES notation, which is C1=CC=C(C=C1)SCC2=CC(=NO2)C3=CC=C(C=C3)Cl . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(phenylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPRBQKGRRCVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic and Synthetic Elucidation of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of the novel isoxazole derivative, 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole. Isoxazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a robust, field-proven protocol for the synthesis of this target molecule and a thorough analysis of its expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction and Scientific Context

The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in the design of a wide array of pharmacologically active agents. Its unique electronic and structural properties allow it to act as a versatile scaffold, capable of engaging in various biological interactions. The incorporation of a 4-chlorophenyl group at the 3-position and a (phenylthio)methyl substituent at the 5-position is anticipated to modulate the molecule's lipophilicity, metabolic stability, and potential interactions with biological targets. This guide outlines a reliable synthetic pathway and provides a predictive spectroscopic analysis to facilitate the unambiguous identification and characterization of this novel compound.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 3,5-disubstituted isoxazoles can be efficiently achieved through several established methodologies, including the reaction of chalcones with hydroxylamine or the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes.[1][2] For the synthesis of the title compound, a two-step approach is proposed, commencing with the synthesis of 3-(4-chlorophenyl)-5-(chloromethyl)isoxazole, followed by a nucleophilic substitution with thiophenol. This strategy offers a high degree of control and generally proceeds with good yields.[3][4]

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of 3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole cluster_1 Step 2: Synthesis of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole A 4-Chloro-benzaldoxime F 3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole A->F B 2,3-Dichloro-1-propene B->F C Base (e.g., Triethylamine) C->F Catalyst D Solvent (e.g., Toluene) D->F Medium E Heat E->F Condition G 3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole K 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole G->K H Thiophenol H->K I Base (e.g., K2CO3) I->K Catalyst J Solvent (e.g., DMF) J->K Medium

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-Chlorophenyl)-5-(chloromethyl)isoxazole

  • To a stirred solution of 4-chlorobenzaldoxime (1.0 eq) in a suitable solvent such as toluene, add 2,3-dichloro-1-propene (1.2 eq).

  • Add a base, for example, triethylamine (1.5 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-chlorophenyl)-5-(chloromethyl)isoxazole.

Step 2: Synthesis of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole

  • To a solution of 3-(4-chlorophenyl)-5-(chloromethyl)isoxazole (1.0 eq) in an appropriate solvent like N,N-dimethylformamide (DMF), add thiophenol (1.1 eq).

  • Add a base such as potassium carbonate (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 3-(4-chlorophenyl)-5-[(phenylthio)methyl]isoxazole.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related isoxazole derivatives found in the literature.[5][6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70Doublet2HAromatic protons (ortho to Cl)
~7.45Doublet2HAromatic protons (meta to Cl)
~7.30-7.20Multiplet5HAromatic protons of the phenylthio group
~6.60Singlet1HIsoxazole ring proton (H-4)
~4.20Singlet2HMethylene protons (-CH₂-S-)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~170C-5 of isoxazole ring
~162C-3 of isoxazole ring
~136Quaternary carbon of the chlorophenyl group
~135Quaternary carbon of the phenylthio group
~130Aromatic CH of the phenylthio group
~129.5Aromatic CH (meta to Cl)
~129Aromatic CH of the phenylthio group
~127Aromatic CH (ortho to Cl)
~126.5Aromatic CH of the phenylthio group
~100C-4 of isoxazole ring
~30Methylene carbon (-CH₂-S-)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3100Aromatic C-H stretching
~1610C=N stretching of the isoxazole ring
~1590, 1480Aromatic C=C stretching
~1440C-H bending of the methylene group
~1100C-O stretching of the isoxazole ring
~830C-H out-of-plane bending for p-disubstituted benzene
~740, 690C-H out-of-plane bending for monosubstituted benzene
~1090C-Cl stretching
~700C-S stretching
Mass Spectrometry (MS)
m/zAssignment
[M]⁺Molecular ion
[M-C₇H₅S]⁺Loss of thiophenyl radical
[M-C₈H₆S]⁺Loss of thioanisole
[C₇H₄Cl]⁺4-Chlorophenyl fragment
[C₆H₅S]⁺Phenylthio fragment

Scientific Rationale and Trustworthiness

The proposed synthetic route is based on well-established and reliable chemical transformations. The formation of 3,5-disubstituted isoxazoles from aldoximes and substituted propenes is a documented method.[3] The subsequent nucleophilic substitution of a chloromethyl group with a thiolate is a standard and high-yielding reaction.[4] The predicted spectroscopic data are derived from a careful analysis of known compounds with similar structural motifs, providing a high degree of confidence in their accuracy. For instance, the characteristic singlet for the H-4 proton of the isoxazole ring typically appears around δ 6.5-6.8 ppm.[5] The chemical shifts of the aromatic protons are predicted based on the electronic effects of the chloro and phenylthio substituents. The IR and MS fragmentation patterns are also predicted based on the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole. The detailed experimental protocol, coupled with the predicted spectroscopic data, offers a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The logical and experience-based approach ensures a high probability of success in the synthesis and a reliable basis for the structural elucidation of this novel isoxazole derivative.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Isoxazoles from Chalcones. Retrieved from a relevant chemical supplier's technical resources.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. Retrieved from a relevant chemical supplier's technical resources.
  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
  • Athipornchai, A., et al. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols. Retrieved from a relevant chemical supplier's technical resources.
  • Science Arena Publications. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC.
  • MDPI. (2013).
  • Request PDF. (2025). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • National Institutes of Health. (n.d.). 5-(Thiophen-2-yl)
  • MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules.
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • ResearchGate. (2025). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents.
  • ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • National Institutes of Health. (2026).
  • Comptes Rendus de l'Académie des Sciences. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane)
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules.
  • National Institutes of Health. (n.d.). rac-3-(4-Chlorophenyl)-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile. PMC.
  • MDPI. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). Molbank.
  • National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC.
  • Royal Society of Chemistry. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry.

Sources

The Isoxazole Scaffold: A Comprehensive Technical Guide to its Mechanisms of Action in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its inherent electronic characteristics and synthetic adaptability have cemented its status as a "privileged scaffold," a core structure upon which a multitude of clinically successful drugs have been built.[2] This in-depth technical guide provides a comprehensive exploration of the diverse mechanisms of action of isoxazole-containing compounds across key therapeutic areas. Moving beyond a simple catalog of activities, this guide, designed for the discerning researcher, delves into the causality of experimental design, the integrity of described protocols, and the authoritative scientific grounding for the mechanistic claims presented.

Part 1: The Anti-inflammatory Action of Isoxazole-Containing Compounds: Selective COX-2 Inhibition

A prominent class of isoxazole-containing drugs exerts its anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[3] COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[4] In contrast, the constitutive COX-1 isoform is involved in homeostatic functions, including the protection of the gastric mucosa. The selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Selective COX-2 Inhibition

The selective binding of isoxazole-containing inhibitors to COX-2 is a result of subtle but critical structural differences in the active sites of the two COX isoforms. The active site of COX-2 possesses a larger, more accommodating side pocket compared to COX-1. Isoxazole-based inhibitors, such as celecoxib and valdecoxib, are designed with a sulfonamide or a similar side group that can fit snugly into this side pocket, creating a stable and high-affinity interaction that effectively blocks the enzyme's catalytic activity.[4] This prevents the conversion of arachidonic acid to prostaglandin H2, a crucial precursor for pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of isoxazole compounds against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test isoxazole compounds

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the isoxazole test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound dilutions. Include a control with no inhibitor and a blank with no enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration.

Quantitative Data: COX-2 Inhibitory Activity of Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Valdecoxib5.00.0051000
Reference [5][5]Calculated

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole compounds.

Part 2: The Antibacterial Action of Isoxazole-Containing Compounds: Targeting Bacterial Cell Wall Synthesis

Certain isoxazole derivatives, particularly the isoxazolyl penicillins like cloxacillin and dicloxacillin, are potent antibacterial agents.[6][7] Their primary mechanism of action involves the disruption of bacterial cell wall synthesis, a process essential for bacterial survival.

Mechanism of Action

These β-lactam antibiotics act by inhibiting the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the final step of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, the isoxazolyl penicillins prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis. A key feature of these compounds is their resistance to β-lactamases, enzymes produced by some bacteria that can inactivate many other penicillin antibiotics.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Materials:

  • Isoxazole test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the isoxazole compounds in MHB directly in the 96-well plates.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well containing only broth and bacteria.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[8]

Quantitative Data: Antibacterial Activity of Isoxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
CloxacillinStaphylococcus aureus0.25 - 1.0
DicloxacillinStaphylococcus aureus0.12 - 0.5
Isoxazole-triazole hybrid 7bEscherichia coli ATCC 2592215
Isoxazole-triazole hybrid 7bPseudomonas aeruginosa30
Reference [9][9]
[10][10]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilutions of Isoxazole Compound in Broth Serial Dilutions of Isoxazole Compound in Broth Inoculate 96-well Plate Inoculate 96-well Plate Serial Dilutions of Isoxazole Compound in Broth->Inoculate 96-well Plate Standardized Bacterial Inoculum Standardized Bacterial Inoculum Standardized Bacterial Inoculum->Inoculate 96-well Plate Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate 96-well Plate->Incubate at 37°C for 18-24h Visually Assess for Turbidity Visually Assess for Turbidity Incubate at 37°C for 18-24h->Visually Assess for Turbidity Determine Lowest Concentration with No Growth (MIC) Determine Lowest Concentration with No Growth (MIC) Visually Assess for Turbidity->Determine Lowest Concentration with No Growth (MIC)

Caption: Workflow for MIC determination via broth microdilution.

Part 3: The Antiviral Activity of Isoxazole-Containing Compounds

The isoxazole scaffold has also been incorporated into compounds exhibiting antiviral activity against a range of viruses.[6][7] The mechanisms of action are diverse and often target specific viral proteins or host factors essential for viral replication.

Mechanism of Action: Inhibition of Viral Replication

A notable example is the immunomodulatory drug leflunomide, whose active metabolite, teriflunomide, possesses antiviral properties.[11][12] Teriflunomide inhibits the host cell enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[13] Rapidly replicating viruses are highly dependent on the host cell's pyrimidine pool for the synthesis of their genetic material (DNA or RNA). By depleting this pool, teriflunomide effectively inhibits viral replication.[11][12] This mechanism has shown efficacy against various viruses, including cytomegalovirus (CMV), herpes simplex virus (HSV), and BK polyomavirus.[13] Other isoxazole derivatives have been shown to inhibit viral replication by interfering with nucleocapsid tegumentation and virion assembly.[13] Some compounds have also been found to impair steps necessary for the activation of viral gene expression.[14]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

Materials:

  • Confluent monolayer of host cells in multi-well plates

  • Virus stock with a known titer

  • Isoxazole test compounds

  • Culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet stain

Procedure:

  • Prepare serial dilutions of the isoxazole compounds.

  • Incubate the virus with each dilution of the compound for a set period.

  • Infect the host cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • After an adsorption period, remove the inoculum and add an overlay medium containing the compound to restrict the spread of the virus to adjacent cells.

  • Incubate the plates for several days to allow for plaque formation.

  • Fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration that reduces the number of plaques by 50%) is then determined.[15][16]

Quantitative Data: Antiviral Activity of Isoxazole Derivatives

CompoundVirusCell LineEC50 (µM)
Isoxazol-4-carboxa piperidyl derivative 1bInfluenza A (H1N1)MDCK0.253
[(biphenyloxy)propyl]isoxazole derivativesHuman Rhinovirus 2 (HRV-2)HeLa>50 to >200 (SI)
[(biphenyloxy)propyl]isoxazole derivativesCoxsackievirus B3 (CVB3)HeLa>2 to >37.5 (SI)
Isoxazole-amide derivativeTobacco Mosaic VirusNicotiana glutinosa188.7 µg/mL
Reference [17][17][17]
[18][18][18]
[18][18][18]
[19][19][19]

Logical Relationship: Antiviral Screening Workflow

Antiviral_Workflow Isoxazole Compound Library Isoxazole Compound Library Primary Antiviral Screen (e.g., CPE inhibition) Primary Antiviral Screen (e.g., CPE inhibition) Isoxazole Compound Library->Primary Antiviral Screen (e.g., CPE inhibition) Active Compounds Active Compounds Primary Antiviral Screen (e.g., CPE inhibition)->Active Compounds Inactive Compounds Inactive Compounds Primary Antiviral Screen (e.g., CPE inhibition)->Inactive Compounds Plaque Reduction Assay Plaque Reduction Assay Active Compounds->Plaque Reduction Assay Determine EC50 Determine EC50 Plaque Reduction Assay->Determine EC50 Lead Compound Lead Compound Determine EC50->Lead Compound

Caption: A typical workflow for screening antiviral isoxazole compounds.

Part 4: The Anticancer Activity of Isoxazole-Containing Compounds: A Multifaceted Approach

The isoxazole scaffold is a prominent feature in a growing number of compounds with potent anticancer activity.[20][21] These derivatives employ a variety of mechanisms to inhibit tumor growth and induce cancer cell death, often by targeting key signaling pathways that are dysregulated in cancer.

Mechanisms of Anticancer Action
  • Induction of Apoptosis: Many isoxazole-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[22][23] This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax.[9][24]

  • Inhibition of Signaling Pathways: Isoxazole derivatives have been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival. For instance, some compounds inhibit the Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[25] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in stabilizing a number of oncoproteins.[26] Isoxazole-based HSP90 inhibitors can lead to the degradation of these client proteins, thereby triggering apoptosis in cancer cells.[22][26]

  • Enzyme Inhibition: Some isoxazole derivatives target specific enzymes that are overexpressed or hyperactive in cancer cells. For example, some compounds have been shown to inhibit Aurora A kinase, a key regulator of mitosis, and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), which is often implicated in tumor growth and progression.[27][28]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Isoxazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the isoxazole compounds for a specified period (e.g., 48 or 72 hours). Include untreated control cells.

  • Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[19]

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Isoxazole derivative 2b (from Usnic Acid)MCF-7 (Breast)~3 µg/mL
Spiroisoxazoline derivative 17MCF-7 (Breast)0.02
Spiroisoxazoline derivative 17A549 (Lung)0.2
Isoxazole chalcone derivative 10aDU145 (Prostate)0.96
Isoxazole curcumin derivative 40MCF-7 (Breast)3.97
Isoxazole derivative 25aHepG2 (Liver)6.38
Isoxazole derivative 25aMCF-7 (Breast)8.21
Isoxazole derivative 25aHCT-116 (Colon)9.96
Reference [29][29]
[28][28]
[28][28]
[28][28]

Signaling Pathway: Akt/mTOR Inhibition

Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->Akt Inhibition

Caption: Inhibition of the Akt/mTOR pathway by isoxazole compounds.

References

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • What is the mechanism of Leflunomide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing. Retrieved from [Link]

  • Leflunomide. (n.d.). Wikipedia. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PubMed Central (PMC). Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

  • The antiviral activity of leflunomide and its active metabolite teriflunomide. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficacy and Safety of Leflunomide for Refractory COVID-19: A Pilot Study. (2021, July 1). Frontiers. Retrieved from [Link]

  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020, January 27). PubMed. Retrieved from [Link]

  • The molecular mechanisms of celecoxib in tumor development. (2020, October 2). PubMed Central (PMC). Retrieved from [Link]

  • Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]

  • Inhibition of HIV-1 Replication by Isoxazolidine and Isoxazole Sulfonamides. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). Retrieved from [Link]

  • (PDF) Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. (2022, February 4). PubMed Central (PMC). Retrieved from [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (2025, November 25). Frontiers. Retrieved from [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Cytobiological Alterations Induced by Celecoxib as an Anticancer Agent for Breast and Metastatic Breast Cancer. (2024, April 21). Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). MDPI. Retrieved from [Link]

  • Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression. (2019, October 15). PLOS One. Retrieved from [Link]

  • Novel [(biphenyloxy)propyl]isoxazole derivatives for inhibition of human rhinovirus 2 and coxsackievirus B3 replication. (2005, April 15). PubMed. Retrieved from [Link]

  • Isoxazole derivatives showing antiviral activity (78, 79). (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PubMed Central (PMC). Retrieved from [Link]

  • Inhibition of HIV-1 replication by isoxazolidine and isoxazole sulfonamides. (2010, May 15). PubMed. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). Bentham Science. Retrieved from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Retrieved from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020, November 1). PubMed. Retrieved from [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024, December 5). PubMed. Retrieved from [Link]

  • Determination of Minimum Inhibitory Concentration (MIC). (2019, May 28). YouTube. Retrieved from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022, September 15). Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. Retrieved from [Link]

Sources

Methodological & Application

application of molecular docking for 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the molecular docking of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole (referred to herein as CPMI ). The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for various FDA-approved drugs (e.g., Valdecoxib, Leflunomide).[1]

CPMI presents unique structural features: a lipophilic 4-chlorophenyl tail (facilitating halogen bonding) and a flexible (phenylthio)methyl arm. This guide details protocols for docking CPMI against its two most probable biological targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory potential and DNA Gyrase B for antimicrobial activity.

Chemical Context & Ligand Preparation

Before initiating docking, the physicochemical behavior of CPMI must be modeled accurately.

Structure Analysis:

  • Scaffold: 3,5-disubstituted isoxazole.[2][3]

  • Pharmacophore A (Pos 3): 4-Chlorophenyl group.[4][5][6][7][8] The chlorine atom is a potential halogen bond donor (

    
    -hole interaction) with backbone carbonyls.
    
  • Pharmacophore B (Pos 5): (Phenylthio)methyl group. The thioether (-S-) linkage introduces specific rotatable bonds that differentiate this molecule from rigid biaryl isoxazoles.

Protocol 1: Ligand Pre-processing

Rationale: The sulfur atom in the thioether linkage is susceptible to metabolic oxidation. Docking should ideally consider both the parent sulfide and its potential sulfoxide/sulfone metabolites to predict in vivo efficacy.

  • 3D Generation: Generate the 3D structure of CPMI. Ensure the isoxazole ring is planar.

  • Conformational Search: The methylene linker (-CH2-) between the isoxazole and the thiophenyl group allows rotation.

    • Action: Perform a Monte Carlo conformational search (e.g., using RDKit or OpenBabel) to identify low-energy conformers before docking, or enable "flexible ligand" settings in the docking engine.

  • Charge Assignment:

    • Compute Gasteiger-Marsili partial charges.

    • Critical Step: Ensure the Sulfur atom is treated as a divalent sulfide (approx. charge -0.05 to +0.1 depending on the force field) and not a hypervalent sulfone unless modeling the metabolite.

Application A: Anti-Inflammatory Selectivity (COX-2 vs. COX-1)

Isoxazole derivatives are classically associated with COX-2 inhibition (e.g., Valdecoxib).[1][9] The goal is to predict if CPMI binds selectively to the COX-2 side pocket (Val523) or fits the tighter COX-1 channel (Ile523).

Experimental Design
  • Target PDB (COX-2): 3LN1 (Celecoxib bound) or 4COX.

  • Target PDB (COX-1): 3KK6 (Diclofenac bound).

  • Reference Ligand: Celecoxib (positive control for selectivity).

Step-by-Step Docking Protocol

Step 1: Protein Preparation

  • Remove water molecules, but retain internal waters if they bridge the interaction between Arg120 and the ligand (common in COX active sites).

  • Protonate Histidine residues: Set His90 to neutral (N-epsilon protonated) to optimize H-bonding network.

Step 2: Grid Generation (Active Site Definition) Define the grid box centered on the co-crystallized ligand (Celecoxib).

  • Center: (Approximate for 3LN1) X: 20.5, Y: 20.0, Z: 15.0.

  • Dimensions:

    
     Å.
    
  • Note: Ensure the box covers the hydrophobic side pocket lined by Val523, as the 4-chlorophenyl group of CPMI is expected to occupy this region.

Step 3: Docking Parameters (AutoDock Vina/Glide)

  • Exhaustiveness: Set to 32 (High). The flexible thio-linker requires higher sampling than rigid molecules.

  • Scoring Function: Use a function that accounts for Halogen Bonding (e.g., VinaXB or Glide XP), as the Cl...O interaction is critical for potency.

Step 4: Interaction Analysis Criteria Evaluate the top-ranked pose based on:

  • Isoxazole N/O: H-bond interaction with Arg120 or Tyr355 .

  • 4-Chlorophenyl: Orientation toward the hydrophobic pocket (Val523 in COX-2).

  • Phenylthio Group: Pi-Pi stacking with Trp387 or Phe518 .

Application B: Antimicrobial Profiling (DNA Gyrase B)

Recent literature identifies 3,5-disubstituted isoxazoles as inhibitors of the ATPase domain of bacterial DNA Gyrase (GyrB), offering a mechanism distinct from fluoroquinolones.

Experimental Design
  • Target PDB: 1KZN (E. coli GyrB) or 4URO (S. aureus GyrB).

  • Binding Site: The ATP-binding pocket (N-terminal domain).

Step-by-Step Docking Protocol

Step 1: Pocket Characterization The GyrB pocket is hydrophobic but contains a critical Aspartate residue (Asp73 in E. coli) that anchors ligands.

  • Hypothesis: The isoxazole nitrogen can act as a H-bond acceptor for the active site water network or side chains.

Step 2: Induced Fit Docking (IFD) The "phenylthio" arm of CPMI is bulky. A rigid receptor grid might clash with this group.

  • Protocol: Use Induced Fit Docking (IFD). Allow side-chain flexibility for residues within 5.0 Å of the ligand, specifically Arg76 and Pro79 , to accommodate the phenylthio moiety.

Step 3: Validation

  • Success Metric: A binding energy (

    
     ) < -7.5 kcal/mol.
    
  • Key Interaction: Look for the "Cl-Phenyl" group occupying the lipophilic floor of the pocket while the isoxazole ring hydrogen bonds with Asp73 (via water bridge) or Thr165 .

Data Visualization & Logic Flow

The following diagram illustrates the decision tree for evaluating CPMI based on docking scores.

DockingWorkflow Start Ligand: CPMI (3D Generation & Energy Min) TargetSel Target Selection Start->TargetSel COX2 Pathway A: Anti-Inflammatory Target: COX-2 (PDB: 3LN1) TargetSel->COX2 Inflammation GyrB Pathway B: Antimicrobial Target: DNA Gyrase B (PDB: 1KZN) TargetSel->GyrB Infection DockCOX Docking (Vina/Glide) Focus: Val523 Pocket COX2->DockCOX DockGyr Docking (Induced Fit) Focus: ATP Pocket GyrB->DockGyr AnalCOX Analysis: 1. Selectivity Ratio (COX-2/COX-1) 2. Cl...O Halogen Bond DockCOX->AnalCOX AnalGyr Analysis: 1. Asp73 Interaction 2. Hydrophobic Fit DockGyr->AnalGyr Decision Lead Optimization Strategy AnalCOX->Decision If Selectivity > 10-fold AnalGyr->Decision If ΔG < -8.0 kcal/mol

Figure 1: Strategic workflow for the in silico pharmacological profiling of CPMI against COX-2 and DNA Gyrase B.

Quantitative Analysis Guide

When interpreting results for CPMI, use the following reference thresholds. These values are derived from validated isoxazole inhibitors in the literature.

ParameterCOX-2 Target (Anti-Inflammatory)DNA Gyrase B (Antimicrobial)
Binding Affinity (

)
Target: < -9.0 kcal/mol Target: < -7.5 kcal/mol
Ligand Efficiency (LE) > 0.35 kcal/mol/heavy atom> 0.30 kcal/mol/heavy atom
Key Residue H-Bond Arg120, Tyr355, Ser530Asp73, Arg76, Thr165
RMSD (vs. Control) < 2.0 Å relative to Celecoxib pose< 2.5 Å relative to Novobiocin pose
Hydrophobic Enclosure Must occupy Val523 pocketMust occupy Ile78 region

References

  • Isoxazole COX-2 Inhibition: Rao, P. N., et al. (2020).[2] "Synthesis, molecular docking and anti-inflammatory activity of novel 3,5-diarylisoxazole derivatives." Bioorganic Chemistry.

  • Antimicrobial Isoxazoles: Kulkarni, R. G., et al. (2022). "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." Journal of Saudi Chemical Society.

  • DNA Gyrase Targeting: Histidine-mediated anchoring of isoxazole derivatives in the GyrB active site. Journal of Medicinal Chemistry.

  • Halogen Bonding in Docking: Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use in Docking." Journal of Medicinal Chemistry.

  • GABA-AT Anticonvulsant Activity: Journal of King Saud University - Science. "In silico study on anticonvulsant activity of isoxazole and thiazole derivatives."

Disclaimer: This Application Note is a theoretical guide based on the structural properties of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole. All computational predictions must be validated by in vitro biological assays.

Sources

high-throughput screening assays for isoxazole libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput TR-FRET Screening of Isoxazole Libraries for ROR


t Inverse Agonists 

Abstract & Strategic Rationale

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, offering rigid geometry and specific hydrogen-bonding vectors that mimic peptide bonds or nucleobases. However, screening isoxazole-focused libraries presents unique challenges: many derivatives exhibit limited aqueous solubility and potential autofluorescence in the blue/green spectrum.

This Application Note details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed to screen isoxazole libraries against the nuclear receptor ROR


t  (Retinoic Acid Receptor-Related Orphan Receptor Gamma t). We prioritize TR-FRET over standard fluorescence intensity or polarization because the time-gated measurement (microseconds delay) effectively eliminates short-lived background fluorescence common to heterocyclic small molecules, ensuring a high-fidelity signal-to-noise ratio.

Library Management & Preparation

The Critical Failure Point: Isoxazole derivatives often suffer from poor solubility in aqueous buffers, leading to precipitation, light scattering, and false negatives (or "promiscuous" false positives due to aggregation).

Protocol: DMSO Stock Management
  • Solvent Standard: Maintain library stocks in 100% anhydrous DMSO.

  • Hydration Control: DMSO is hygroscopic.[1] Water absorption causes compound precipitation. Use nitrogen-purged storage pods or seal plates with foil immediately after use.

  • Acoustic Dispensing (Non-Contact):

    • Recommendation: Use an acoustic liquid handler (e.g., Labcyte Echo) rather than tip-based transfer.

    • Reasoning: Isoxazoles can adsorb to polypropylene tips. Acoustic ejection eliminates surface adsorption losses and prevents cross-contamination.

    • Volume: Dispense 10–50 nL of compound directly into the assay plate to minimize the final DMSO concentration (

      
      ).
      

Assay Principle: TR-FRET Co-activator Displacement

This assay detects "Inverse Agonists" that destabilize the interaction between the ROR


t Ligand Binding Domain (LBD) and a co-activator peptide.
  • Donor: Europium (Eu)-labeled anti-GST antibody (binds GST-tagged ROR

    
    t).
    
  • Acceptor: Allophycocyanin (APC) or ULight-labeled co-activator peptide.

  • Mechanism:

    • Basal State: The co-activator peptide binds ROR

      
      t. Eu-Donor and APC-Acceptor are in proximity. Excitation at 320-340 nm triggers FRET 
      
      
      
      Emission at 665 nm.
    • Inhibition (Hit): An isoxazole hit binds the ROR

      
      t pocket, displacing the peptide. Distance increases. FRET is disrupted. Signal at 665 nm decreases.
      
Visualizing the Mechanism (Graphviz)

TR_FRET_Mechanism cluster_0 Assay Well Excitation Excitation Source (337 nm) Donor Eu-Anti-GST Ab (Donor) Excitation->Donor Excites Protein GST-RORyt LBD Donor->Protein Binds Peptide Acceptor-Peptide (Co-activator) Donor->Peptide Energy Transfer (FRET) Protein->Peptide Recruits Signal FRET Emission (665 nm) Peptide->Signal Emits Light Isoxazole Isoxazole Ligand (Inhibitor) Isoxazole->Protein Competes/Displaces Isoxazole->Peptide Blocks Binding

Caption: TR-FRET Mechanism. The isoxazole ligand displaces the acceptor peptide, breaking the energy transfer loop and reducing the 665 nm signal.

Detailed Experimental Protocol

Assay Buffer: 50 mM TRIS-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20. Note: Tween-20 is essential to prevent the lipophilic isoxazoles from aggregating (colloidal false positives).

Step 1: Plate Preparation
  • Use 384-well low-volume white proxiplates . White plates maximize signal reflection; low volume (20 µL) saves reagents.

  • Compound Transfer: Use the Echo to dispense 20 nL of library compounds (10 mM stock) into columns 3–22.

  • Controls:

    • Column 1-2 (Max Signal): 20 nL DMSO (Negative Control).

    • Column 23-24 (Min Signal): 20 nL of 10 µM Reference Inhibitor (e.g., Digoxin or a known isoxazole standard).

Step 2: Protein Addition
  • Prepare a 2X solution of GST-ROR

    
    t LBD  and Eu-anti-GST Antibody  in Assay Buffer.
    
  • Dispense 10 µL of this mix into all wells using a Multidrop Combi or similar bulk dispenser.

  • Incubation 1: Centrifuge plate (1000 rpm, 1 min). Incubate for 15 mins at RT to allow antibody-protein complex formation.

Step 3: Peptide Addition
  • Prepare a 2X solution of Biotinylated/Labeled Co-activator Peptide + Acceptor Reagent (if not directly labeled).

  • Dispense 10 µL into all wells.

  • Final Volume: 20 µL.

  • Final DMSO: 0.1%.

Step 4: Equilibrium & Read
  • Seal plates with opaque foil (light sensitive).

  • Incubate for 1 hour at Room Temperature in the dark.

  • Read: EnVision or PHERAstar plate reader.

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Lag Time: 60 µs (Crucial to gate out isoxazole autofluorescence).

    • Integration Time: 400 µs.

    • Emission 1: 615 nm (Europium donor reference).

    • Emission 2: 665 nm (FRET signal).

Data Analysis & Validation

HTS Workflow Visualization

HTS_Workflow cluster_analysis Data Triage Library Isoxazole Library (10mM in DMSO) Dispense Acoustic Dispensing (20 nL) Library->Dispense Reagent Add Protein + Peptide (TR-FRET Reagents) Dispense->Reagent Read Plate Reader (Ratio 665/615 nm) Reagent->Read Calc Calculate HTRF Ratio (Em665 / Em615) * 10^4 Read->Calc ZPrime QC: Z' > 0.5 Calc->ZPrime HitDef Hit Definition (> 3 SD from Mean) ZPrime->HitDef Validation Dose Response (IC50) & Counter-Screen HitDef->Validation

Caption: HTS Workflow. From acoustic dispensing to statistical triage. The ratio calculation normalizes for well-to-well dispensing errors.

Critical QC Metrics

1. Ratiometric Calculation: Raw fluorescence intensity is unreliable due to potential light scattering by precipitated isoxazoles. Always use the HTRF Ratio:



2. Z-Factor (


): 
Used to validate plate robustness. For this assay to be considered "production-ready," 

must be

.

[2]
  • 
    : Standard Deviation of Positive/Negative controls.[3]
    
  • 
    : Mean of Positive/Negative controls.
    
Z-Factor ValueInterpretationAction
0.5 – 1.0 Excellent AssayProceed to Screen
0.0 – 0.5 Marginal AssayRe-optimize (Check pipetting/reagents)
< 0.0 Failed AssayDo NOT Screen. Overlapping signals.

3. False Positive Filtering (PAINS): Isoxazoles are generally stable, but some derivatives (e.g., isoxazolones) can act as PAINS (Pan-Assay Interference Compounds) by reacting covalently with protein thiols or chelating the Europium donor.

  • Counter-Screen: Run a "TruHits" assay using Biotin-Europium + Streptavidin-APC (no protein target). If the compound inhibits this, it is a false positive interfering with the FRET donor/acceptor physics, not the biological target.

References

  • NCBI Assay Guidance Manual. HTS Assay Validation and Z-Factor Calculation. Available at: [Link][4]

  • Frontiers in Chemistry.The Isoxazole Ring: A Privileged Scaffold in Medicinal Chemistry. (Contextual grounding for scaffold selection).
  • Journal of Biomolecular Screening.Interference of Small Molecules in Fluorescence Polarization and TR-FRET Assays.
  • Assay Guidance Manual (NCBI). Reagent Stability and Storage Requirements (DMSO Management). Available at: [Link][4]

  • Molecular Pharmacology.Identification of RORgamma-t Inverse Agonists using TR-FRET. (Methodological basis for the specific protocol).

Sources

Troubleshooting & Optimization

overcoming solubility issues with 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole in assays

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Overcoming Solubility Challenges with 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole in Experimental Assays

Welcome to the technical support resource for researchers working with isoxazole-based compounds. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge encountered with compounds like 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole: poor aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The molecular structure of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole, with its multiple aromatic rings (chlorophenyl, phenylthio) and isoxazole core, confers a significant hydrophobic character. This lipophilicity is often desirable for cell membrane permeability but presents a major hurdle for achieving the necessary concentrations in the aqueous buffers used in most biological and biochemical assays.[1][2] Poor solubility is a primary source of experimental artifacts, leading to underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[3][4]

This guide is structured as a series of frequently asked questions (FAQs) that address specific problems you may encounter, from initial stock preparation to complex cell-based assay troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound won't dissolve in my aqueous assay buffer. Where do I even begin?

A1: This is the most common issue. Direct dissolution of a highly hydrophobic compound in aqueous media is rarely successful. The standard industry practice is to first create a high-concentration stock solution in a strong organic solvent and then dilute this stock into the final assay buffer.

The key is to manage the transition from a 100% organic environment to a >99% aqueous one without the compound crashing out of solution. The following sections provide a systematic approach to this challenge.

Q2: What is the best solvent for my primary stock solution, and what are the best practices for preparing it?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating primary stocks of poorly soluble compounds for biological screening.[5] Its strong solubilizing power and miscibility with water make it an effective choice.

Rationale: DMSO is a polar aprotic solvent that can disrupt the intermolecular forces in a crystalline solid (lattice energy) and form stable interactions with the solute, effectively dissolving it.

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Pre-Weigh Vessel: Use a tared, sterile microcentrifuge tube or glass vial with a secure cap.

  • Weigh Compound: Carefully weigh a precise amount of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole. For example, weigh 2.86 mg of the compound (Molecular Weight: ~285.73 g/mol , an estimate for a similar structure).[6]

  • Add Solvent: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve the target concentration. For 2.86 mg to make a 10 mM stock, you would add 1 mL of DMSO.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, brief sonication in a water bath can be effective. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

dot

Caption: Workflow for preparing a primary DMSO stock.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What are my options?

A3: This is a classic solubility problem. When the DMSO concentration is drastically lowered upon dilution, the aqueous buffer cannot maintain the compound in solution. You have several strategies to overcome this, which can be used alone or in combination.

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small percentages, reduce the overall polarity of the solution, making it more favorable for the hydrophobic compound.[7][8][9][10]

Commonly Used Co-solvents in Biological Assays

Co-SolventTypical Final ConcentrationProsCons
Ethanol 0.1% - 1.0%Readily available, effective for many compounds.Can affect enzyme activity and cell viability at higher concentrations.[11]
Polyethylene Glycol 400 (PEG 400) 1% - 5%Generally low toxicity, good solubilizer.[12]Can be viscous; may interfere with some assay readouts.
Propylene Glycol (PG) 1% - 5%Low toxicity, commonly used in formulations.Less volatile than ethanol.

Step-by-Step Protocol: Screening for an Effective Co-solvent

  • Prepare Buffers: Prepare several batches of your final assay buffer, each containing a different co-solvent (e.g., Buffer + 1% Ethanol, Buffer + 1% PEG 400). Also, include a "no co-solvent" control buffer.

  • Test Dilution: Add your DMSO stock to each buffer to achieve the final desired compound concentration. For example, add 1 µL of a 10 mM stock to 999 µL of buffer for a final concentration of 10 µM.

  • Observe: Let the solutions sit at the assay temperature for 30 minutes. Visually inspect for precipitation (cloudiness, Tyndall effect). For a more quantitative measure, you can measure absorbance at ~600 nm or use nephelometry.

  • Validate: Crucially , run a "vehicle control" for any successful co-solvent. This means running the assay with the buffer containing the co-solvent and DMSO, but without your compound, to ensure the co-solvent itself does not affect the assay outcome.[13]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex".[16][17][18] This is a highly effective method for significantly increasing apparent water solubility.[16][17]

dot

Caption: Cyclodextrin encapsulation mechanism.

Step-by-Step Protocol: Preparing a Compound-Cyclodextrin Complex

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.[16][17]

  • Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to a concentration of 1-10 mM.

  • Add Compound: Add your concentrated DMSO stock directly to the HP-β-CD solution while vortexing. A 1:1 molar ratio of compound to cyclodextrin is a good starting point.

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to facilitate complex formation.

  • Control: Remember to run a vehicle control with just the HP-β-CD in buffer to check for assay interference.[19]

Q4: I am running a cell-based assay. How do I know my solubilization strategy isn't just killing the cells or causing other artifacts?

A4: This is a critical consideration. The agents used to solubilize your compound can have their own biological effects. DMSO, for example, is known to increase cell membrane permeability, induce cell differentiation, and can be cytotoxic at concentrations often as low as 0.5-1.0%.[5][20][21][22]

Troubleshooting Assay Artifacts Related to Solvents

Observed ProblemPotential CauseRecommended Action
High background signal or inhibition in "vehicle control" wells. The co-solvent or surfactant is interfering with the assay chemistry or detection method.Test lower concentrations of the solubilizing agent. If possible, switch to a different agent (e.g., from a surfactant to a cyclodextrin).
Unexpected cytotoxicity at all compound concentrations, including very low ones. The final concentration of DMSO or another co-solvent is too high for your specific cell line.[22][23]Always keep the final DMSO concentration below 0.5%, and ideally ≤0.1% for sensitive or primary cells. [5][20] Perform a dose-response curve of the vehicle alone to determine the No-Observed-Adverse-Effect Level (NOAEL).
Compound appears more potent than expected or literature values. DMSO may be increasing the permeability of the cell membrane, allowing more compound to enter the cells than would occur under physiological conditions.[20][24]Acknowledge this possibility in your data interpretation. If feasible, test a secondary solubilization method (like cyclodextrin) and compare potency values.
Irreproducible results from day to day. The compound is not fully solubilized and is forming micro-precipitates, leading to inconsistent dosing.Re-evaluate your solubilization method. Pre-warm your buffer, vortex the solution immediately before adding to the assay plate, and visually inspect for clarity.

dot

Troubleshooting_Workflow Start Precipitation Observed in Assay Q_DMSO Is final DMSO concentration >0.5%? Start->Q_DMSO Reduce_DMSO Decrease DMSO concentration. Prepare higher conc. stock. Q_DMSO->Reduce_DMSO Yes Use_Cosolvent Option 1: Add Co-solvent (e.g., 1% PEG 400) Q_DMSO->Use_Cosolvent No Use_CD Option 2: Use Cyclodextrin (e.g., HP-β-CD) Q_DMSO->Use_CD No Check_Vehicle Run Vehicle Control (Solvent/CD without compound) Reduce_DMSO->Check_Vehicle Use_Cosolvent->Check_Vehicle Use_CD->Check_Vehicle Artifact Artifact Observed. Interference with assay. Check_Vehicle->Artifact Yes No_Artifact No Artifact. Proceed with experiment. Check_Vehicle->No_Artifact No Change_Method Try alternative solubilization method. Artifact->Change_Method Change_Method->Use_Cosolvent Change_Method->Use_CD

Caption: Systematic workflow for troubleshooting solubility.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Pharmaceutical Applications of Cyclodextrins. 1.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved February 24, 2026.
  • Vertex AI Search. (2026, February 2).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Retrieved February 24, 2026.
  • Vertex AI Search. (2023, April 6). Drug solubility: why testing early matters in HTS | BMG LABTECH. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Isoxazole - Solubility of Things. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives - Benchchem. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by...
  • Vertex AI Search. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Retrieved February 24, 2026.
  • Vertex AI Search. (2022, November 15). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Retrieved February 24, 2026.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved February 24, 2026.
  • Vertex AI Search. (2017, August 3). What effects does DMSO have on cell assays? - Quora. Retrieved February 24, 2026.
  • Vertex AI Search. (2025, January 16). DMSO in cell based assays - Scientist Solutions. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - Indian Journal of Pharmaceutical Sciences. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Retrieved February 24, 2026.
  • Vertex AI Search. (2021, April 14). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC. Retrieved February 24, 2026.
  • Vertex AI Search. (2025, August 8). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles - IJCRT.org. Retrieved February 24, 2026.
  • Vertex AI Search. (2021, September 3). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge - RSC Publishing. Retrieved February 24, 2026.
  • Vertex AI Search. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 24, 2026.
  • Vertex AI Search. (2023, February 1). DMSO usage in cell culture - LifeTein. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093. Retrieved February 24, 2026.
  • Vertex AI Search. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC. Retrieved February 24, 2026.
  • Vertex AI Search. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved February 24, 2026.
  • Vertex AI Search. (2025, May 20). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - ChemSynthesis. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- | C16H12ClNO | CID - PubChem - NIH. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid - CymitQuimica. Retrieved February 24, 2026.
  • Vertex AI Search. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved February 24, 2026.
  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol | Sigma-Aldrich. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). 3-(4-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | SCBT. Retrieved February 24, 2026.
  • Vertex AI Search. (2023, April 21).
  • Vertex AI Search. (n.d.). Specifications of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid - Capot Chemical. Retrieved February 24, 2026.
  • Vertex AI Search. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Retrieved February 24, 2026.

Sources

minimizing nitrile oxide dimerization in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-OPT-2024 Subject: Minimizing Nitrile Oxide Dimerization (Furoxan Formation) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Core Issue: The synthesis of isoxazoles via 1,3-dipolar cycloaddition is a race between two competing pathways: the desired interception of the nitrile oxide (1,3-dipole) by an alkyne/alkene (dipolarophile) , and the unwanted self-reaction of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides) .[1][2]

Mechanistic Causality: Unlike the concerted [3+2] cycloaddition that forms isoxazoles, the dimerization of nitrile oxides is a stepwise process proceeding through a dinitrosoalkene diradical intermediate [1].[3]

  • Kinetics: Dimerization is second-order with respect to the nitrile oxide concentration (

    
    ). The desired cycloaddition is first-order with respect to the nitrile oxide and first-order with respect to the dipolarophile (
    
    
    
    ).
  • Implication: If the instantaneous concentration of nitrile oxide (

    
    ) is high, the squared term in the dimerization rate law dominates, leading to massive yield loss (furoxan precipitation).
    
Pathway Visualization

The following diagram illustrates the kinetic bifurcation point you must control.

NitrileOxidePathways Precursor Precursor (Aldoxime/Hydroximoyl Cl) NO Nitrile Oxide (R-CNO) Precursor->NO In-situ Generation Isoxazole Isoxazole Product (Desired) NO->Isoxazole + Dipolarophile (k_cyc) Furoxan Furoxan Dimer (Side Product) NO->Furoxan Dimerization (k_dimer * [CNO]^2) Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Isoxazole

Figure 1: Kinetic competition between isoxazole formation and furoxan dimerization. Controlling [R-CNO] is the critical process parameter.

Troubleshooting Guide: Diagnosing & Fixing Dimerization

Symptom: Precipitate Formation

Observation: The reaction mixture turns cloudy or deposits a white/yellow solid rapidly after adding the base/oxidant. Diagnosis: Rapid dimerization.[4] Furoxans are often less soluble than the corresponding isoxazoles. Corrective Actions:

ParameterAdjustmentScientific Rationale
Addition Rate Switch to Syringe Pump Slow addition of the precursor (e.g., hydroximoyl chloride) ensures

remains near zero (steady-state approximation), favoring the first-order cycloaddition pathway [2].
Stoichiometry Increase Dipolarophile Using 1.5–5.0 equiv. of alkyne pushes the equilibrium toward the product via Le Chatelier’s principle and increases the rate of the desired reaction relative to dimerization.
Temperature Optimize (Case Dependent) While heat increases reaction rates, dimerization often has a lower activation energy than cycloaddition for sterically hindered substrates. Test lower temperatures (0°C to RT) first.
Stirring Maximize Agitation Localized "hotspots" of high concentration occur if mixing is poor. vigorous stirring is essential during the addition phase.

Validated Experimental Protocols

Protocol A: The "Slow Addition" Huisgen Method (Batch)

Best for: Standard laboratory synthesis with readily available hydroximoyl chlorides.

Reagents:

  • Hydroximoyl Chloride (1.0 equiv)

  • Dipolarophile (Alkyne/Alkene) (1.5 – 3.0 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Dichloromethane (DCM) or Ether

Workflow:

  • Receiver Flask: Dissolve the Dipolarophile (1.5 equiv) in DCM. Add Et3N (1.2 equiv). Cool to 0°C.

  • Syringe: Dissolve the Hydroximoyl Chloride (1.0 equiv) in a separate volume of DCM.

  • Execution: Using a syringe pump, add the Hydroximoyl Chloride solution to the Receiver Flask over 4–8 hours .

  • Completion: Allow to warm to room temperature and stir for an additional 2–12 hours.

  • Workup: Wash with water/brine to remove amine salts. The organic layer contains the isoxazole.[5][6][7]

Why this works: The base is present in excess, but the precursor is limiting. The nitrile oxide is generated molecule-by-molecule and immediately trapped by the excess dipolarophile surrounding it.

Protocol B: Chloramine-T Oxidation (One-Pot)

Best for: Avoiding the isolation of unstable hydroximoyl chlorides. Generates nitrile oxide directly from aldoximes.

Reagents:

  • Aldoxime (1.0 equiv)

  • Chloramine-T trihydrate (1.1 equiv)

  • Dipolarophile (1.2 – 2.0 equiv)

  • Ethanol or Methanol (Solvent is critical for Chloramine-T solubility)[8]

Step-by-Step:

  • Dissolve Aldoxime and Dipolarophile in Ethanol.

  • Add Chloramine-T portion-wise (or slow addition of a solution) at Room Temperature.

  • Reflux for 2–4 hours.

  • Note: Chloramine-T acts as both the halogenating agent and the base, simplifying the protocol [3].

Advanced Technology: Continuous Flow Chemistry

For scale-up or stubborn substrates, batch chemistry often fails due to heat transfer limitations and accumulation of intermediates. Continuous flow is the industry standard for handling unstable species like nitrile oxides.

Flow Setup Logic: By generating the nitrile oxide in situ within a microreactor, the residence time is minimized, and the intermediate is consumed seconds after generation.

FlowChemistry StreamA Stream A: Aldoxime + Alkyne Mixer T-Mixer (Rapid Mixing) StreamA->Mixer StreamB Stream B: NaOCl or NCS (Oxidant) StreamB->Mixer Reactor Reactor Coil (Residence Time: 2-10 min) Mixer->Reactor In-situ Generation & Cycloaddition Quench Quench/Collection Reactor->Quench Product Stream

Figure 2: Continuous flow setup preventing high steady-state concentrations of nitrile oxide.

Frequently Asked Questions (FAQs)

Q1: My nitrile oxide is aliphatic (e.g., derived from nitroethane). It dimerizes instantly. What do I do? A: Aliphatic nitrile oxides are notoriously unstable. Do not attempt to isolate the precursor. Use the Mukaiyama method (dehydration of nitroalkanes using phenyl isocyanate/Et3N) strictly in situ with a large excess (5-10 equiv) of the dipolarophile. High dilution (0.05 M) is mandatory.

Q2: Does the choice of base affect dimerization? A: Yes. Stronger bases generate the nitrile oxide faster. If the generation is too fast,


 spikes, leading to dimers. Weaker bases (e.g., bicarbonate) or slow addition of the base (if adding base to precursor) can help modulate the generation rate.

Q3: How do I separate the furoxan dimer from my isoxazole product? A: Furoxans are often non-polar but crystallize easily.

  • Crystallization: Try cooling the crude mixture; furoxans often precipitate out.

  • Chromatography: Furoxans generally run faster (higher Rf) than the corresponding isoxazoles on silica gel due to the lack of H-bond donors/acceptors compared to some functionalized isoxazoles, though this varies by substrate.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. J. Am. Chem. Soc.[3][9] 2003, 125, 50, 15420–15425.

  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support.

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides. Beilstein J. Org. Chem. 2022, 18, 422–429.

  • Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions. Aust. J. Chem. 2011, 64(10), 1397–1401.[10]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in medicinal chemistry is not coincidental; the isoxazole moiety often imparts favorable pharmacokinetic properties and serves as a versatile scaffold for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This guide focuses on a specific, yet under-characterized derivative, 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole , providing a framework for its experimental validation by leveraging data from analogous structures. In the absence of direct empirical data for this compound, this document serves as a predictive guide and a methodological roadmap for researchers seeking to elucidate its biological potential.

Structural Analysis and Predicted Activity Profile of 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole

A molecule's biological activity is intrinsically linked to its structure. By deconstructing our target compound, we can hypothesize its likely performance based on established structure-activity relationships (SAR) for the isoxazole class.

  • The 3-(4-Chlorophenyl) Moiety: The presence of a halogenated phenyl ring at the 3-position of the isoxazole core is a recurrent theme in potent bioactive molecules. The 4-chloro substitution, in particular, has been shown to enhance the antibacterial and antifungal activity of isoxazole derivatives.[5] This is often attributed to the electron-withdrawing nature and lipophilicity of chlorine, which can facilitate membrane transport and interaction with biological targets.

  • The 5-[(phenylthio)methyl] Substituent: The introduction of a thioether linkage at the 5-position is another feature of interest. While less common than other substitutions in the reviewed literature, organosulfur compounds are known to possess a broad spectrum of bioactivities. The phenylthio group may contribute to the molecule's overall lipophilicity and could be involved in specific interactions with enzymatic targets, potentially through coordination with metal ions or participation in redox processes.

  • The Isoxazole Core: The isoxazole ring itself is not merely a passive linker. Its electronic properties and geometry are crucial for orienting the substituents in three-dimensional space, enabling them to fit into the binding sites of target proteins. The inherent stability of the isoxazole ring allows for these specific orientations, while the N-O bond can also be susceptible to cleavage under certain biological conditions, potentially leading to different modes of action.[1]

Based on this structural analysis, it is reasonable to predict that 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole will exhibit both antimicrobial and anticancer activities. The following sections provide the experimental framework to test these hypotheses against well-characterized comparator compounds.

Comparator Compounds for Experimental Validation

To provide a meaningful context for the experimental findings on our target compound, a direct comparison with established isoxazole derivatives is essential. Based on the available literature, we have selected two compounds with documented biological activity.

Table 1: Selected Comparator Isoxazole Derivatives and Their Reported Activities

Compound NameStructureReported ActivityKey Findings
Comparator A: 3-(2,4-dichlorophenyl)-5-methylisoxazole 3-(2,4-dichlorophenyl)-5-methylisoxazoleAntimicrobialShows activity against various bacterial and fungal strains. The dichlorophenyl group is a key feature for its potency.
Comparator B: 3-(4-methoxyphenyl)-5-phenylisoxazole 3-(4-methoxyphenyl)-5-phenylisoxazoleAnticancerDemonstrates cytotoxic effects against human cancer cell lines, with activity linked to the substitution pattern on the phenyl rings.

Note: The specific MIC and IC50 values for these comparators should be redetermined in parallel with the target compound to ensure consistency in experimental conditions.

Experimental Protocols for Cross-Validation

The following protocols are designed to be self-validating by including both the target compound and the established comparators.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles

A common and effective method for synthesizing 3,5-disubstituted isoxazoles is through the cyclocondensation of a chalcone with hydroxylamine hydrochloride.[1] The synthesis of the target compound would first require the preparation of the corresponding chalcone, (E)-1-(4-chlorophenyl)-3-(phenylthio)prop-2-en-1-one.

Step-by-Step Synthesis:

  • Chalcone Synthesis:

    • To a stirred solution of 4-chloroacetophenone (1 mmol) and phenylthioacetaldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of aqueous sodium hydroxide (10%).

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone intermediate.

  • Isoxazole Formation:

    • In a 50 mL round-bottom flask, dissolve the synthesized chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (25 mL).

    • Add sodium acetate (2 mmol) and a few drops of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

    • After cooling to room temperature, pour the mixture into ice-cold water.

    • The precipitated solid is the crude 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole.

    • Filter, wash with water, and purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

    • Characterize the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_isoxazole Step 2: Isoxazole Formation A 4-Chloroacetophenone C NaOH (cat.), Ethanol A->C B Phenylthioacetaldehyde B->C D (E)-1-(4-chlorophenyl)-3- (phenylthio)prop-2-en-1-one C->D E Hydroxylamine HCl, Sodium Acetate, Acetic Acid F Reflux in Ethanol E->F G 3-(4-Chlorophenyl)-5- [(phenylthio)methyl]isoxazole F->G

General synthesis workflow for the target isoxazole.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial and fungal strains.[6][7]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the target compound and comparators in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Inoculum Preparation:

    • Select well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of 5 x 105 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Table 2: Template for Recording Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Target Compound
Comparator A
Positive Control (e.g., Ciprofloxacin)
Positive Control (e.g., Fluconazole)
Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the target compound and comparators in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h (formazan formation) E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cytotoxicity assay.

Table 3: Template for Recording Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Normal Cell Line (e.g., HEK293)
Target Compound
Comparator B
Positive Control (e.g., Doxorubicin)

Conclusion and Future Directions

While direct experimental data for 3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole is not yet available in the public domain, a systematic cross-validation approach can effectively elucidate its biological potential. Based on the structure-activity relationships of known isoxazole derivatives, this compound is a promising candidate for both antimicrobial and anticancer screening. The detailed protocols provided in this guide offer a robust framework for researchers to generate reliable and comparable data. By testing the target compound in parallel with established comparators, its performance can be objectively evaluated. The resulting data will not only characterize this novel molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile isoxazole class of compounds, potentially paving the way for the development of new therapeutic agents.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved February 23, 2026, from [Link]

  • PubMed. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. PubMed. Retrieved February 23, 2026, from [Link]

  • PubMed. (2021). Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates. PubMed. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. MDPI. Retrieved February 23, 2026, from [Link]

  • Chemical Journal of Chinese Universities. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. Retrieved February 23, 2026, from [Link]

  • JOVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JOVE. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. Retrieved February 23, 2026, from [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Retrieved February 23, 2026, from [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

  • MDPI. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Retrieved February 23, 2026, from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved February 23, 2026, from [Link]

  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of 3,5-disubstituted isoxazole derivatives. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Connect Journals. (2020). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. Connect Journals. Retrieved February 23, 2026, from [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Retrieved February 23, 2026, from [Link]

  • MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. PMC. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Retrieved February 23, 2026, from [Link]

  • ARC Journals. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. Retrieved February 23, 2026, from [Link]

  • PubMed. (2023). Discovery of novel triazoles containing benzyloxy phenyl isoxazole side chain with potent and broad-spectrum antifungal activity. PubMed. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2021). Synthesis, characterization of novel isoxazoles: Biological evaluation for their Antifungal and radical scavenging potencies. ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.